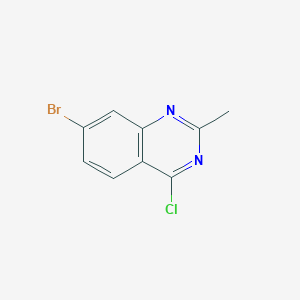

7-Bromo-4-chloro-2-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGLZUPLSAZMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623831 | |

| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403850-84-0 | |

| Record name | 7-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 7-Bromo-4-chloro-2-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. Within this important class of molecules, 7-Bromo-4-chloro-2-methylquinazoline (CAS No. 403850-84-0) has emerged as a crucial building block, particularly in the development of targeted cancer therapies.[3] This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in medicinal chemistry, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 403850-84-0 | [4] |

| Molecular Formula | C₉H₆BrClN₂ | [4] |

| Molecular Weight | 257.51 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | ≥97% (typical) | [5] |

| Storage | Inert atmosphere, room temperature | [6] |

Note: Detailed experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature but can be requested from various chemical suppliers.

The structure of this compound is characterized by two key reactive sites: the chloro group at the 4-position and the bromo group at the 7-position. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary handle for introducing diverse functionalities.[7][8] The bromine atom at the 7-position offers a site for further elaboration, typically through palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

A Plausible and Efficient Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone

The initial and critical step is the construction of the quinazolinone core. The Niementowski quinazoline synthesis is a classic and effective method for this transformation.[1][2] This reaction involves the condensation of an anthranilic acid derivative with an amide.

Methodology:

-

Reactants: 4-Bromoanthranilic acid and an acetylating agent such as N-acetylacetamide or a mixture of acetamide and acetic anhydride. The use of N-acetylacetamide provides the necessary carbon and nitrogen atoms for the formation of the 2-methyl-4-oxo pyrimidine ring.

-

Conditions: The reaction is typically carried out by heating the reactants together, often without a solvent or in a high-boiling point solvent. Microwave-assisted conditions have also been shown to accelerate this type of reaction.[9]

-

Mechanism: The reaction proceeds through an initial acylation of the amino group of the 4-bromoanthranilic acid, followed by cyclization and dehydration to yield the stable 7-bromo-2-methyl-4(3H)-quinazolinone.

-

Work-up and Purification: Upon cooling, the solid product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 2: Chlorination of 7-Bromo-2-methyl-4(3H)-quinazolinone

The conversion of the 4-oxo group to a 4-chloro substituent is a standard transformation in quinazoline chemistry, rendering the molecule highly reactive towards nucleophiles.

Methodology:

-

Reagents: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this chlorination.[10][11] Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[12]

-

Conditions: The 7-bromo-2-methyl-4(3H)-quinazolinone is heated under reflux in an excess of POCl₃. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Mechanism: The reaction involves the formation of a phosphate ester intermediate at the 4-position, which is subsequently displaced by a chloride ion to yield the 4-chloroquinazoline.[10]

-

Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with crushed ice and neutralized with a base such as sodium bicarbonate or ammonia solution. The precipitated solid product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization

While full experimental spectra are typically available from commercial suppliers upon request, the expected spectroscopic features of this compound can be predicted based on its structure.[6][13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the bromo substituent. A singlet corresponding to the methyl group at the 2-position would also be a key feature.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the methyl carbon and the carbons of the quinazoline core. The chemical shifts of the carbons attached to the bromine and chlorine atoms will be significantly affected.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Fragmentation patterns would likely involve the loss of chlorine, bromine, and methyl radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-Br stretching frequencies in the fingerprint region.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The 4-chloro group is the key reactive handle for introducing the aniline moieties that are characteristic of many epidermal growth factor receptor (EGFR) inhibitors.

Caption: Key reactions of this compound in kinase inhibitor synthesis.

Nucleophilic Aromatic Substitution at the 4-Position

The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack. This allows for the efficient displacement of the chloro group by various nucleophiles, most notably substituted anilines. This reaction is central to the synthesis of the 4-anilinoquinazoline core found in several FDA-approved tyrosine kinase inhibitors, including:

-

Gefitinib (Iressa®): Used in the treatment of non-small cell lung cancer.[14]

-

Erlotinib (Tarceva®): Also used for non-small cell lung cancer and pancreatic cancer.[15][16]

-

Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor used in the treatment of breast cancer.[17][18]

The synthesis of analogues of these drugs can utilize this compound to explore structure-activity relationships (SAR) by introducing a bromo substituent at the 7-position, which can modulate the drug's properties or serve as a handle for further functionalization.[19]

Palladium-Catalyzed Cross-Coupling at the 7-Position

The bromo group at the 7-position provides a secondary site for molecular diversification. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, enabling the exploration of a broader chemical space and the optimization of inhibitor potency and selectivity.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, offering a strategic entry point for the synthesis of complex quinazoline-based compounds. Its dual reactive sites at the 4- and 7-positions allow for sequential and regioselective functionalization, making it an ideal scaffold for the development of libraries of potential drug candidates, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in drug discovery programs.

References

- Niementowski, S. v. Synthesen von Chinazolinverbindungen. J. Prakt. Chem. 51, 564–572 (1895).

- Hensbergen, A. W., Mills, V. R., Collins, I. & Jones, A. M. An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Lett. 56, 6478–6483 (2015).

- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. Available at: [Link].

- Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available at: [Link].

- Niementowski synthesis of quinazolinones. ResearchGate. Available at: [Link].

- Niementowski quinoline synthesis. Wikipedia. Available at: [Link].

- Al-dujaili, J. H. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link].

- POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link].

- Synthetic route for the preparation of gefitinib analogues 10-17. ResearchGate. Available at: [Link].

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link].

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link].

- What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link].

- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. Available at: [Link].

- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link].

- 7-Bromo-3H-quinazolin-4-one. ChemBK. Available at: [Link].

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available at: [Link].

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.

- Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. NIH. Available at: [Link].

- Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link].

- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. Available at: [Link].

- Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. Available at: [Link].

- This compound. MySkinRecipes. Available at: [Link].

- POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link].

- Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue. PubMed. Available at: [Link].

- 7-Bromo-4-chloro-2-methylquinoline. PubChem. Available at: [Link].

- POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link].

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link].

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link].

- Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. PMC. Available at: [Link].

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

- Kina 7-Bromo-4-klor-2-metylquinazoline CAS Nr.: 403850-84-0 Tillverkare. Alfa Chemical. Available at: [Link].

- 7-Bromo-2-chloroquinazoline. PubChem. Available at: [Link].

Sources

- 1. Niementowski Quinazoline Synthesis [drugfuture.com]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound [myskinrecipes.com]

- 4. 403850-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Kina 7-Bromo-4-klor-2-metylquinazoline CAS Nr.: 403850-84-0 Tillverkare - Gratisprov - Alfa Chemical [se.alfachemar.com]

- 6. 403850-84-0|this compound|BLD Pharm [bldpharm.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound(403850-84-0) 1H NMR spectrum [chemicalbook.com]

- 14. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. researchgate.net [researchgate.net]

Synthesis pathway for 7-Bromo-4-chloro-2-methylquinazoline

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinazoline

This guide provides a detailed, scientifically-grounded methodology for the synthesis of this compound, a crucial intermediate in modern medicinal chemistry. Recognized for its role in the development of targeted therapies, particularly as a scaffold for kinase inhibitors, a reliable and well-understood synthetic pathway to this compound is of paramount importance for researchers in drug discovery and development.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into process optimization, and ensuring a reproducible, self-validating workflow.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a robust two-step sequence starting from the commercially available precursor, 2-amino-4-bromobenzoic acid. The strategy involves:

-

Cyclization and Annulation: Construction of the core heterocyclic system to form 7-Bromo-2-methylquinazolin-4-ol.

-

Functional Group Interconversion: Chlorination of the quinazolinone intermediate to yield the final target molecule.

This pathway is selected for its high efficiency, use of accessible reagents, and the reliability of the chemical transformations involved.

Retrosynthetic Analysis

A logical breakdown of the synthesis reveals a clear path from the target molecule to the starting materials. This retrosynthetic logic forms the foundation of our experimental design.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Quinazolinone Core (7-Bromo-2-methylquinazolin-4-ol)

The foundational step in this synthesis is the construction of the bicyclic quinazolinone ring system. This is achieved by reacting 2-amino-4-bromobenzoic acid with acetic anhydride. This transformation proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

Expertise & Causality: The use of acetic anhydride serves a dual purpose: it acts as the acylating agent to introduce the future 2-methyl group and as a dehydrating agent to drive the final cyclization to the quinazolinone ring. The bromine atom at the 4-position of the starting anthranilic acid is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the amino group, but the reaction proceeds efficiently under thermal conditions.[2]

Detailed Experimental Protocol: Step 1

-

Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromobenzoic acid (1 equivalent).

-

Reaction Initiation: Add acetic anhydride (3-5 equivalents) to the flask. The excess acetic anhydride will serve as both a reagent and a solvent.

-

Thermal Cyclization: Heat the mixture to reflux (approximately 130-140°C) and maintain this temperature for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the cooled mixture. The excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent such as diethyl ether or hexane to remove soluble impurities.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from ethanol or ethyl acetate to yield 7-Bromo-2-methylquinazolin-4-ol as a solid.[2]

Data Summary: Step 1

| Parameter | Condition/Value | Rationale |

| Starting Material | 2-Amino-4-bromobenzoic acid | Commercially available, provides the core benzene ring and amine. |

| Reagent | Acetic Anhydride | Provides the acetyl group for the 2-position and acts as a dehydrator. |

| Temperature | 130-140°C (Reflux) | Provides sufficient energy for both acylation and cyclization. |

| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Expected Yield | 85-95% | This cyclization is generally high-yielding. |

Part 2: Chlorination of 7-Bromo-2-methylquinazolin-4-ol

The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a critical transformation that turns the intermediate into a versatile substrate for further nucleophilic substitution reactions, a common strategy in the synthesis of kinase inhibitors.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Trustworthiness & Mechanism: The quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. The lone pair on the nitrogen atom can delocalize into the carbonyl, making the oxygen atom more nucleophilic. POCl₃ is a powerful electrophile. The oxygen atom of the substrate attacks the phosphorus atom, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom and generates inorganic phosphorus byproducts. The reaction is often run with a catalytic amount of a tertiary amine like N,N-dimethylaniline, which can form a more reactive Vilsmeier-Haack type intermediate with POCl₃.

Detailed Experimental Protocol: Step 2

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with 7-Bromo-2-methylquinazolin-4-ol (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 equivalents) can be added to accelerate the reaction.

-

Thermal Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 3-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material has been consumed.

-

Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.

-

pH Adjustment and Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~8. The product will precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product, whether isolated as a precipitate or from extraction, is purified. If extracted, the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary: Step 2

| Parameter | Condition/Value | Rationale |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Standard, effective reagent for converting cyclic amides to chloro-heterocycles.[4] |

| Catalyst (Optional) | N,N-dimethylaniline | Accelerates the reaction by forming a more reactive intermediate. |

| Temperature | 105-110°C (Reflux) | Standard condition for ensuring complete chlorination. |

| Reaction Time | 3-6 hours | Adequate time for the reaction to proceed to completion. |

| Expected Yield | 70-85% | This chlorination procedure is typically efficient. |

Overall Synthesis Workflow

The complete process from starting material to final product is a streamlined and logical progression.

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

| Potential Issue | Observation | Proposed Solution |

| Incomplete Cyclization (Step 1) | Starting material remains on TLC after extended reflux. | Ensure the purity of the starting 2-amino-4-bromobenzoic acid. Increase the reaction time and monitor closely. A higher boiling solvent could be considered, but acetic anhydride is generally sufficient.[2] |

| Formation of Side Products | Multiple spots on TLC, potentially from decarboxylation or dimerization. | Optimize reaction conditions by lowering the temperature and extending the reaction time. Ensure the reaction is stopped once the starting material is consumed to prevent degradation.[2] |

| Difficult Product Isolation (Step 2) | Product is soluble or forms an emulsion during work-up. | Use brine washes to break up emulsions during the aqueous work-up. Ensure complete neutralization to precipitate the product. If solubility is high, thorough extraction with an appropriate solvent is necessary.[2] |

| Incomplete Chlorination (Step 2) | Presence of 7-Bromo-2-methylquinazolin-4-ol in the final product. | Increase the reaction time or the amount of POCl₃. The addition of a catalyst like N,N-dimethylaniline or DMF can significantly improve the reaction rate and completion. |

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. By understanding the chemical principles behind each transformation and adhering to a carefully monitored protocol, researchers can consistently produce this high-value intermediate for application in pharmaceutical research and development. The key to success lies in careful reaction monitoring and appropriate purification techniques to ensure the high purity required for subsequent synthetic manipulations.

References

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

This compound CAS No.: 403850-84-0. Alfa Chemical. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4-chloro-2-methylquinazoline: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromo-4-chloro-2-methylquinazoline, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthetic pathways, and its strategic application in the design of novel therapeutics, particularly kinase inhibitors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the structural basis of numerous approved drugs and clinical candidates. Its rigid structure and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets. The strategic introduction of substituents, such as halogens and alkyl groups, onto the quinazoline ring system is a critical aspect of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a highly functionalized quinazoline intermediate designed for versatile chemical elaboration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the known and estimated properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 403850-84-0 | [1][2][3] |

| Molecular Formula | C₉H₆BrClN₂ | [1][2] |

| Molecular Weight | 257.51 g/mol | [1][4] |

| Appearance | Solid | [5][6] |

| Purity | Typically ≥97% | [5][6] |

| Melting Point | Not explicitly reported. Estimated based on the isomer 7-bromo-2-chloro-4-methylquinoline (73-74 °C). | [3] |

| Boiling Point | Not available. | |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge for similar heterocyclic compounds. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere is recommended. | [1][5] |

-

¹H NMR: Aromatic protons would appear in the range of 7.5-8.5 ppm, with the methyl protons appearing as a singlet around 2.5 ppm.

-

¹³C NMR: Aromatic carbons would be observed between 120-160 ppm, with the methyl carbon signal appearing upfield.

Synthesis of this compound: A Plausible Experimental Protocol

Overall Synthetic Scheme

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-Bromo-2-carboxyphenyl)acetamide

-

In a 250 mL round-bottom flask, suspend 4-bromo-2-aminobenzoic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

-

Heat the mixture at reflux for 2-3 hours. The solid should gradually dissolve.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield N-(4-bromo-2-carboxyphenyl)acetamide as a white solid.

Step 2: Synthesis of 7-Bromo-2-methyl-3,4-dihydroquinazolin-4-one

-

In a 100 mL round-bottom flask, combine N-(4-bromo-2-carboxyphenyl)acetamide (1 equivalent) and formamide (5-10 equivalents).

-

Heat the mixture to 150-160 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

The crude 7-bromo-2-methyl-3,4-dihydroquinazolin-4-one can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-bromo-2-methyl-3,4-dihydroquinazolin-4-one (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Mechanism: The Role of the 4-Chloro Substituent

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the bromine at the C7 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the quinazoline ring, which stabilizes the intermediate Meisenheimer complex formed during the SₙAr reaction.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at C4

The SₙAr reaction at the C4 position of the quinazoline ring generally proceeds through a two-step addition-elimination mechanism.

Caption: The two-step addition-elimination mechanism of SₙAr at the C4 position.

This regioselectivity allows for the selective introduction of a wide variety of nucleophiles at the C4 position, such as amines, alcohols, and thiols, while leaving the C7-bromo substituent intact for subsequent cross-coupling reactions.

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of potent and selective kinase inhibitors. The 4-aminoquinazoline scaffold is a well-established pharmacophore that mimics the hinge-binding region of ATP in many protein kinases.

By reacting this compound with various anilines, a library of 4-anilino-7-bromo-2-methylquinazolines can be generated. The bromine atom at the C7 position can then be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional diversity and optimize ligand-target interactions.

Caption: Strategic application in the synthesis of kinase inhibitors.

This modular synthetic approach allows for the rapid exploration of the chemical space around the quinazoline scaffold, facilitating the development of novel therapeutics for oncology and other diseases.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogen substituents, make it a versatile building block for the synthesis of complex molecular architectures. The ability to selectively perform nucleophilic aromatic substitution at the C4 position, followed by cross-coupling at the C7 position, provides a powerful and flexible platform for the generation of diverse chemical libraries, particularly for the development of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of new therapeutic agents.

References

-

Alfa Chemical. 7-Bromo-4-chlor-2-methylquinazolin. Available at: [Link]

-

Alfa Chemical. 7-Bromo-4-chloro-2-méthylquinazoline. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 7-Bromo-4-chloro-2-methylquinoline. Available at: [Link]

-

ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]

-

NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

-

PubChem. 7-Bromo-2-chloroquinazoline. Available at: [Link]

-

PubChem. 6-Bromo-2-chloro-4-methylquinazoline. Available at: [Link]

-

NIH. Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Available at: [Link]

- Google Patents. Synthesis method of 7-bromo-6-chloro-4 (3H).

-

ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

-

Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. Available at: [Link]

-

ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

-

MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available at: [Link]

-

RSC Publishing. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Available at: [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines leading to... Available at: [Link]

-

PubMed. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Available at: [Link]

-

PubMed. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. Available at: [Link]

-

PubMed. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Available at: [Link]

-

ResearchGate. Chlorinated and brominated dioxins and dibenzofurans in human tissue following exposure. Available at: [Link]

-

Cynor Laboratories. Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound(403850-84-0) 1H NMR [m.chemicalbook.com]

- 8. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Maze: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-4-chloro-2-methylquinazoline

Introduction

In the landscape of modern drug discovery and development, the quinazoline scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with significant therapeutic potential. Among these, 7-Bromo-4-chloro-2-methylquinazoline emerges as a key intermediate, its strategic functionalization paving the way for the synthesis of potent kinase inhibitors and other targeted therapies. The precise structural elucidation of this molecule is paramount to ensuring the integrity of subsequent synthetic steps and the ultimate biological activity of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in its one-dimensional ¹H and ¹³C modalities, provides an unparalleled, high-resolution insight into the molecular architecture. This technical guide, crafted for researchers, scientists, and drug development professionals, delves into the nuanced interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a comprehensive analysis grounded in the principles of chemical structure and magnetic resonance.

The Crucial Role of NMR in Structural Verification

The unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound is not merely an academic exercise. It is a critical quality control checkpoint that validates the successful synthesis of the target molecule and rules out the presence of isomeric impurities. The distinct electronic environments created by the interplay of the bromine and chlorine substituents, the methyl group, and the quinazoline ring system itself, result in a unique spectroscopic fingerprint. Understanding this fingerprint is essential for process optimization, scale-up, and regulatory submissions.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is the bedrock upon which accurate spectral interpretation is built. The following protocol outlines a robust methodology for the preparation and analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar molecule. Its ability to dissolve the compound adequately and its single deuterium signal, which can be used for field-frequency locking, make it ideal. A concentration of 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm. Its single, sharp resonance, well-removed from the signals of most organic compounds, ensures accurate calibration.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly beneficial for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds will ensure adequate signal detection and relaxation of the protons.

-

A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.

-

A wider spectral width (e.g., 200-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

-

A longer acquisition time (1-2 seconds) and a relaxation delay of 2-5 seconds are generally required due to the longer relaxation times of carbon nuclei.

-

A significantly larger number of scans (several hundred to thousands) is needed to obtain a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Apodization: Application of an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra can improve the signal-to-noise ratio without significantly compromising resolution.

-

Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: The transformed spectrum is carefully phased to ensure all peaks are in pure absorption mode. A polynomial baseline correction is then applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected signals for this compound are analyzed based on their chemical shift, integration, and multiplicity.

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~8.2 - 8.4 | d | 1H | H-5 | The proton at the 5-position is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitrogen atom (N1) and the electron-withdrawing effect of the chloro group at C4. It will appear as a doublet due to coupling with H-6. |

| ~7.8 - 8.0 | dd | 1H | H-6 | The proton at the 6-position will be influenced by the adjacent bromine at C7 and will couple with both H-5 and H-8, resulting in a doublet of doublets. |

| ~7.6 - 7.8 | d | 1H | H-8 | The proton at the 8-position is adjacent to a nitrogen atom and will be deshielded. It will appear as a doublet due to coupling with H-6. |

| ~2.8 - 3.0 | s | 3H | -CH₃ | The methyl protons at the 2-position are attached to the quinazoline ring and will appear as a singlet in a relatively upfield region compared to the aromatic protons. |

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon nucleus.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~165 - 170 | C2 | This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a significant downfield shift. |

| ~150 - 155 | C4 | The carbon bearing the electronegative chlorine atom will be significantly deshielded and appear downfield. |

| ~150 - 155 | C8a | A quaternary carbon in the aromatic system, adjacent to a nitrogen atom. |

| ~140 - 145 | C4a | Another quaternary carbon in the aromatic system. |

| ~135 - 140 | C6 | Aromatic CH carbon. |

| ~130 - 135 | C8 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |

| ~125 - 130 | C5 | Aromatic CH carbon. |

| ~120 - 125 | C7 | The carbon attached to the bromine atom will be shifted downfield, though the effect is less pronounced than that of chlorine. |

| ~20 - 25 | -CH₃ | The methyl carbon will appear in the upfield aliphatic region of the spectrum. |

Workflow for NMR Data Analysis:

An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloro-2-methylquinazoline Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-2-methylquinazoline is a halogenated quinazoline derivative that serves as a key intermediate in medicinal chemistry and drug discovery.[1] Its structural features, including the reactive chloro group at the 4-position and the bromo substituent on the benzene ring, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Notably, the quinazoline core is a prominent feature in a number of approved anticancer drugs, particularly tyrosine kinase inhibitors.[2][3] Understanding the physical properties of this compound is paramount for its effective handling, characterization, and utilization in synthetic workflows.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound powder. It is designed to equip researchers and drug development professionals with the necessary information for its application in the laboratory, including protocols for experimental determination of its key physical characteristics.

Core Molecular and Physical Attributes

This compound is identified by the CAS Number 403850-84-0 .[4][5][6] Its molecular formula is C₉H₆BrClN₂ , and it has a molecular weight of approximately 257.51 g/mol .[1][6]

Table 1: Core Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 403850-84-0 | [4][5][6] |

| Molecular Formula | C₉H₆BrClN₂ | [1][6] |

| Molecular Weight | ~257.51 g/mol | [1][6] |

Physical State and Appearance

Based on information from multiple chemical suppliers, this compound is a solid at room temperature. Its appearance is generally described as an off-white to light yellow powder .

Thermal Properties

Melting Point

Boiling Point

The boiling point of this compound has been predicted through computational models to be 268.6 ± 22.0 °C . It is important to note that this is a theoretical value and should be confirmed experimentally.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in the characterization of crystalline solids. The following protocol outlines a standard procedure using a digital melting point apparatus.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is finely crushed on a watch glass. The open end of a capillary tube is tapped into the powder to collect a sample. The capillary is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Estimation (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting temperature.

-

Accurate Determination: A fresh sample is heated to about 15-20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The two temperatures constitute the melting range.

Caption: Workflow for Melting Point Determination.

Density

The density of this compound has been computationally predicted to be 1.667 ± 0.06 g/cm³ . This value suggests a moderately dense solid.

Solubility Profile

The solubility of a compound is a crucial parameter in drug development, influencing its formulation and bioavailability. While specific quantitative solubility data for this compound in various solvents is not available in the literature, its chemical structure suggests it would be sparingly soluble in water and more soluble in common organic solvents.

Experimental Protocol: Semi-Quantitative Solubility Determination

This protocol provides a standardized method to assess the approximate solubility of a compound.

Principle: A known mass of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the solution is visually inspected for the presence of undissolved solid.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clear vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first vial.

-

Agitation: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution against a well-lit background to see if all the solid has dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps. This process is continued until the solid dissolves or a large volume of solvent has been added.

-

Data Recording: The results are typically reported using descriptive terms as defined in pharmacopeias (e.g., "very soluble," "freely soluble," "soluble," "sparingly soluble," "slightly soluble," "very slightly soluble," or "practically insoluble").

Caption: General Workflow for Solubility Assessment.

Spectroscopic Properties

While specific spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features. Some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[7]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system and a singlet for the methyl group protons. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 257.51 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the quinazoline ring, and C-Cl and C-Br stretching vibrations in the fingerprint region.

Crystal Structure

Detailed single-crystal X-ray diffraction data for this compound is not available in the surveyed literature. Such an analysis would provide definitive information on its bond lengths, bond angles, and crystal packing arrangement in the solid state.

Safety and Handling

Based on hazard information from suppliers, this compound is classified as an irritant.[6] General safety precautions for handling chemical powders should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound is a valuable building block in pharmaceutical research. This guide has summarized its key physical properties based on available data, much of which is currently predictive. For critical applications, it is strongly recommended that these properties, particularly the melting point and solubility, be determined experimentally. The provided protocols offer a framework for such characterization, ensuring the reliable and safe use of this compound in the synthesis of novel chemical entities.

References

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

-

PubChem. 7-Bromo-4-chloro-2-methylquinoline. (n.d.). Retrieved from [Link]

- Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022).

-

Alfa Chemical. This compound CAS No.: 403850-84-0. (n.d.). Retrieved from [Link]

- Thermo Fisher Scientific. Safety Data Sheet. (2025).

-

PubChem. 7-Bromo-2-chloroquinazoline. (n.d.). Retrieved from [Link]

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.

- de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2977.

-

A-share Technology. Buy High-Purity this compound CAS: 403850-84-0. (2025). Retrieved from [Link]

- Patel, M., & Patel, V. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4754-4762.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. This compound , 97% , 403850-84-0 - CookeChem [cookechem.com]

- 5. This compound | 403850-84-0 [sigmaaldrich.com]

- 6. 403850-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 403850-84-0|this compound|BLD Pharm [bldpharm.com]

- 8. Tuam Tshoj this compound CAS No .: 403850-84-0 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]

Solubility of 7-Bromo-4-chloro-2-methylquinazoline in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Bromo-4-chloro-2-methylquinazoline in Organic Solvents

Executive Summary

This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics, necessitates a thorough understanding of its physicochemical properties.[3][4] Solubility is a critical parameter that governs reaction kinetics, purification strategies (e.g., crystallization), and formulation development. This guide provides a comprehensive analysis of the factors dictating the solubility of this compound in organic solvents, offers a predictive solubility profile, and details a robust experimental protocol for its precise determination.

Physicochemical Profile of this compound

To understand the solubility behavior of a compound, one must first analyze its molecular structure.

-

Molecular Formula: C₉H₆BrClN₂[5]

-

Molecular Weight: 257.52 g/mol [5]

-

Core Structure: The molecule is built on a quinazoline scaffold, which consists of a benzene ring fused to a pyrimidine ring. This fused aromatic system is inherently rigid and largely non-polar.

-

Key Substituents and Their Influence:

-

Halogens (7-Bromo, 4-Chloro): The presence of both bromine and chlorine atoms significantly increases the molecular weight and lipophilicity ("fat-loving" nature) of the compound. These electronegative atoms create localized dipoles, but their overall contribution enhances the non-polar character.

-

2-Methyl Group (-CH₃): This is a small, non-polar alkyl group that further contributes to the compound's lipophilicity and reduces its potential for hydrogen bonding.

-

Pyrimidine Nitrogens: The two nitrogen atoms within the pyrimidine ring are the most polar feature of the molecule. They are potential hydrogen bond acceptors, which can facilitate interactions with polar protic solvents.

-

Overall Polarity Assessment: this compound is a predominantly non-polar, hydrophobic molecule. Its solubility in aqueous media is expected to be very low. However, its aromatic nature and the presence of nitrogen atoms suggest it will be soluble in a range of organic solvents, with solubility dictated by the fundamental principle of "like dissolves like."[6][7]

Theoretical Framework: The Science of Dissolution

Solubility is the thermodynamic equilibrium achieved when the maximum amount of a solute has dissolved in a solvent under specified conditions.[8] The process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7]

-

"Like Dissolves Like": This is the guiding principle for predicting solubility.[6]

-

Non-polar Solutes (like this compound) are best dissolved by non-polar solvents (e.g., Toluene, Hexane). The dissolution is driven by weak van der Waals (London dispersion) forces.[6]

-

Polar Solutes dissolve in polar solvents (e.g., Water, Ethanol). This is facilitated by stronger dipole-dipole interactions and, most significantly, hydrogen bonding.[7]

-

-

Solvent Classes:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) Have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) Possess significant dipoles but lack O-H or N-H bonds, making them only hydrogen bond acceptors.[7]

-

Non-polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) Have low dielectric constants and interact primarily through dispersion forces.

-

The diagram below illustrates the relationship between solute-solvent polarity and solubility outcome.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 403850-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

7-Bromo-4-chloro-2-methylquinazoline: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. This characteristic has rendered quinazoline derivatives particularly valuable in the pursuit of novel therapeutics, most notably in the field of oncology. A significant number of approved and investigational cancer therapies are built upon this heterocyclic core, primarily due to its effectiveness as a hinge-binding motif in the ATP-binding pocket of various protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline-based inhibitors, such as gefitinib and erlotinib, have successfully targeted epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in non-small cell lung cancer.[4][5] This guide focuses on a specific, functionalized quinazoline, 7-Bromo-4-chloro-2-methylquinazoline, a key intermediate poised for the development of next-generation kinase inhibitors. Its strategic halogenation at the 4- and 7-positions, combined with the methyl group at the 2-position, provides a versatile platform for synthetic elaboration and fine-tuning of biological activity. This document will provide an in-depth exploration of its synthesis, mechanism of action, and potential applications in drug discovery, tailored for researchers and scientists in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a drug development intermediate is fundamental to its effective utilization.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 403850-84-0 | [6][7] |

| Molecular Formula | C₉H₆BrClN₂ | [6] |

| Molecular Weight | 257.51 g/mol | [6][8] |

| Appearance | Solid | [9] |

| Storage | Inert atmosphere, room temperature | [6] |

Strategic Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The described protocol is designed as a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step. This approach is critical in drug development to avoid the propagation of impurities.

The overall synthetic strategy involves two key transformations:

-

Cyclization: Formation of the core quinazolinone ring system from a substituted anthranilic acid.

-

Chlorination: Conversion of the 4-oxo group of the quinazolinone to the 4-chloro functionality.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

The initial step involves the cyclization of 4-bromo-2-aminobenzoic acid with acetic anhydride. This reaction proceeds through the formation of an N-acetylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable quinazolinone ring.

-

Materials:

-

4-Bromo-2-aminobenzoic acid

-

Acetic anhydride

-

-

Procedure:

-

A mixture of 4-bromo-2-aminobenzoic acid and an excess of acetic anhydride is heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any remaining acetic acid.

-

The crude product is collected by filtration, washed with cold solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-bromo-2-methylquinazolin-4(3H)-one.

-

Step 2: Synthesis of this compound

The conversion of the 4-oxo group to a 4-chloro group is a critical step, as the chloro substituent serves as a reactive handle for subsequent nucleophilic aromatic substitution reactions in the development of kinase inhibitors. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.[10][11][12]

-

Materials:

-

7-Bromo-2-methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

7-Bromo-2-methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions for handling POCl₃.

-

Reaction completion is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The reaction mixture is then cooled and cautiously poured onto crushed ice with vigorous stirring. This step must be performed with extreme care due to the exothermic reaction of residual POCl₃ with water.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford this compound.

-

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The therapeutic efficacy of quinazoline derivatives in oncology is predominantly attributed to their ability to inhibit protein tyrosine kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1][2] This blockade of signal transduction can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

The this compound scaffold is designed for optimal interaction with the kinase active site. The quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The 4-position, occupied by the reactive chloro group, is the primary site for introducing various aniline or other aromatic moieties. These substituents project into a hydrophobic pocket of the active site, and their nature significantly influences the inhibitor's potency and selectivity. The 7-bromo substituent can be utilized for further structural modifications through cross-coupling reactions to enhance target engagement or modulate physicochemical properties.

Caption: Inhibition of RTK signaling by a quinazoline derivative.

Applications in Drug Development: A Versatile Intermediate

This compound is a strategic intermediate for the synthesis of libraries of potential kinase inhibitors. The 4-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituted anilines and other nitrogen-containing heterocycles. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

While specific inhibitory data (e.g., IC₅₀ values) for this compound itself are not extensively reported in publicly available literature, the activity of analogous 4-anilinoquinazolines is well-documented against key oncogenic kinases such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15][16]

Potential Kinase Targets and Therapeutic Indications:

| Kinase Target | Associated Cancers | Rationale for Inhibition |

| EGFR | Non-small cell lung cancer, colorectal cancer, head and neck cancer | Overexpression and activating mutations of EGFR drive tumor growth and proliferation.[3][4][5] |

| VEGFR-2 | Various solid tumors (e.g., renal cell carcinoma, hepatocellular carcinoma) | VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[13][15][17] |

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of this compound and its precursors is paramount. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group, with chemical shifts and coupling constants consistent with the substituted quinazoline ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, providing further confirmation of the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and its intermediates. A high-purity profile is a prerequisite for its use in subsequent synthetic steps and biological assays.

Analytical data for this compound, including NMR and LC-MS, is often available from commercial suppliers.[6][18]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile intermediate for the discovery and development of novel kinase inhibitors. Its well-defined synthetic pathway, coupled with the established therapeutic relevance of the quinazoline scaffold, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of cancers. The strategic placement of reactive handles allows for extensive chemical diversification, enabling the generation of compound libraries for screening against both established and emerging kinase targets. As the demand for more selective and potent anticancer agents continues to grow, intermediates like this compound will undoubtedly play a crucial role in shaping the future of targeted cancer therapy.

References

-

Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(25), 16801-16806. Available at: [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinazolines. A new class of potent and selective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 46(1), 49-63. Available at: [Link]

-

Sordella, R., et al. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science, 305(5687), 1163-1167. Available at: [Link]

-

Ganno, S., et al. (2010). Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors. Current Medicinal Chemistry, 17(36), 4489-4505. Available at: [Link]

-

Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry, 122, 105710. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Medicinal Chemistry, 13(10), 1239-1256. Available at: [Link]

-

Singh, P., & Kaur, M. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 21-43. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 26(16), 4933. Available at: [Link]

-

Fathi, E., et al. (2022). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 28(4), 549-567. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved January 6, 2026, from [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(5), 1439-1453. Available at: [Link]

-

Kaur, H., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 223-286. Available at: [Link]

- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved January 6, 2026, from [Link]

-

Alfa Chemical. (n.d.). This compound CAS No.: 403850-84-0. Retrieved January 6, 2026, from [Link]

Sources

- 1. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 403850-84-0|this compound|BLD Pharm [bldpharm.com]

- 7. 403850-84-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tuam Tshoj this compound CAS No .: 403850-84-0 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]

- 10. researchgate.net [researchgate.net]

- 11. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. mdpi.com [mdpi.com]

- 18. This compound(403850-84-0) 1H NMR [m.chemicalbook.com]

The Quinazoline Nucleus: A Synthetic Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals